5-amino-N-(4-methoxybenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Amino Group: This step often involves the use of amination reactions, where an amino group is introduced into the triazole ring.
Attachment of the Methoxyphenyl and Phenylcarbamoyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide
Uniqueness
5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-[(PHENYLCARBAMOYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its triazole ring, combined with the amino, methoxyphenyl, and phenylcarbamoyl groups, makes it a versatile compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C19H20N6O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-amino-1-(2-anilino-2-oxoethyl)-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N6O3/c1-28-15-9-7-13(8-10-15)11-21-19(27)17-18(20)25(24-23-17)12-16(26)22-14-5-3-2-4-6-14/h2-10H,11-12,20H2,1H3,(H,21,27)(H,22,26) |
InChI Key |
PBRNEKMLZHHGHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)N |
Origin of Product |
United States |
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